molecular formula C16H19FN4O2 B2522082 1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea CAS No. 1797091-70-3

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2522082
CAS No.: 1797091-70-3
M. Wt: 318.352
InChI Key: FUNMAGUGLDIEOY-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a compound that belongs to the class of urea derivatives It features a fluorophenyl group, a pyrazolyl group, and an oxanyl group, making it a complex and intriguing molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and oxanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol: A related compound with similar structural features.

    5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another compound with a fluorophenyl group and a pyrazole ring.

Uniqueness

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is unique due to the presence of the oxanyl group, which may confer specific properties and reactivity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c17-13-3-1-12(2-4-13)9-18-16(22)20-14-10-19-21(11-14)15-5-7-23-8-6-15/h1-4,10-11,15H,5-9H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNMAGUGLDIEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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